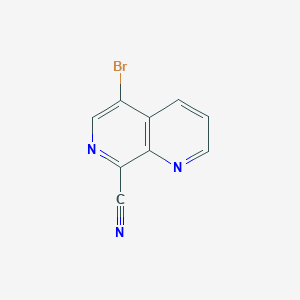

5-Bromo-1,7-naphthyridine-8-carbonitrile

Description

Contextualization within Heterocyclic Nitrogen Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and functional materials. science.gov Among these, the naphthyridines, which consist of two fused pyridine (B92270) rings, represent an important class of diazanaphthalenes. digitallibrary.co.in There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic framework. mdpi.com The 1,7-naphthyridine (B1217170) scaffold is one of these six isomers. 5-Bromo-1,7-naphthyridine-8-carbonitrile is a specifically substituted derivative of this parent heterocycle, functionalized with both a halogen and a carbonitrile group, which imparts distinct chemical reactivity and potential for further molecular elaboration.

Significance of Naphthyridine Scaffolds in Contemporary Synthetic Chemistry

Naphthyridine scaffolds are of significant interest in contemporary synthetic and medicinal chemistry due to their wide range of biological activities. nih.gov For instance, derivatives of 1,8-naphthyridine, such as nalidixic acid, have been recognized for their potent antimicrobial properties. digitallibrary.co.in This has spurred extensive research into other naphthyridine isomers and their derivatives, revealing activities including antitumor, antibacterial, antiviral, and anti-inflammatory properties. nih.govmdpi.com The rigid, planar structure of the naphthyridine core makes it an excellent scaffold for designing molecules that can interact with biological targets like enzymes and receptors. In synthetic chemistry, they serve as crucial intermediates for creating complex molecular architectures and libraries of compounds for drug discovery and materials science. nih.govresearchgate.net

Research Objectives and Scope of Academic Investigation of Halogenated Carbonitrile Naphthyridines

The academic investigation of halogenated carbonitrile naphthyridines, such as 5-Bromo-1,7-naphthyridine-8-carbonitrile, is driven by the synthetic utility of its specific functional groups. The bromine atom at the 5-position is a key functional handle for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

The carbonitrile (cyano) group at the 8-position is also highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other nitrogen-containing heterocycles. This dual functionality makes 5-Bromo-1,7-naphthyridine-8-carbonitrile a valuable platform for generating novel and structurally complex molecules. Research objectives in this area typically focus on leveraging this reactivity to synthesize new classes of compounds for evaluation in medicinal chemistry, developing novel ligands for coordination chemistry, and exploring applications in materials science. nih.govrsc.org

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2409588-09-4 chemicalbook.com |

| Molecular Formula | C₉H₄BrN₃ moldb.com |

| Molecular Weight | 234.05 g/mol moldb.com |

| Canonical SMILES | C1=CC2=C(C(=NC=C2Br)C#N)N=C1 |

| InChI Key | Not available in search results |

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrN3 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

5-bromo-1,7-naphthyridine-8-carbonitrile |

InChI |

InChI=1S/C9H4BrN3/c10-7-5-13-8(4-11)9-6(7)2-1-3-12-9/h1-3,5H |

InChI Key |

OXZSUNXDOWXIIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=NC=C2Br)C#N)N=C1 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 5 Bromo 1,7 Naphthyridine 8 Carbonitrile

Nucleophilic Aromatic Substitution Reactions of the Bromo Substituent

The 1,7-naphthyridine (B1217170) ring system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAc) reactions. The presence of a bromine atom at the C-5 position, further activated by the inductive and resonance effects of the ring nitrogens and the C-8 carbonitrile group, makes this site a prime target for nucleophilic attack.

Replacement with Diverse Nucleophiles (e.g., amines, alkoxides, thiols)

The bromo group at the C-5 position can be readily displaced by a variety of nucleophiles. While specific studies on 5-Bromo-1,7-naphthyridine-8-carbonitrile are not extensively detailed in the literature, the reactivity can be inferred from studies on analogous bromo- and chloro-substituted naphthyridine systems.

Amines: The reaction with primary and secondary amines, both aliphatic and aromatic, provides a direct route to 5-amino-1,7-naphthyridine derivatives. For instance, studies on related 1,5-naphthyridine (B1222797) cores show that brominated intermediates undergo substitution with various amines in the presence of a base like cesium carbonate at elevated temperatures. nih.gov Similarly, the reaction of 1,3-dichloro-2,7-naphthyridine derivatives with cyclic amines proceeds smoothly, indicating the high reactivity of halogenated naphthyridines towards N-nucleophiles. nih.govmdpi.com

Alkoxides: Alkoxide nucleophiles, such as sodium methoxide, can be employed to introduce alkoxy groups, yielding 5-alkoxy-1,7-naphthyridine derivatives. This transformation is a standard method for producing aryl ethers from activated aryl halides.

Thiols: Thiolates are excellent nucleophiles and react efficiently with halogenated naphthyridines. For example, chloro-substituted 1,5-naphthyridines have been shown to react with sodium methanethiol (B179389) and other mercaptans to furnish the corresponding methylsulfanyl or other thioether derivatives. nih.gov This pathway is expected to be equally effective for 5-Bromo-1,7-naphthyridine-8-carbonitrile, providing access to 5-(alkylthio)- or 5-(arylthio)-substituted products.

Below is a table summarizing representative nucleophilic aromatic substitution reactions based on analogous systems.

| Nucleophile Type | Example Nucleophile | Expected Product Type | Typical Conditions |

|---|---|---|---|

| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-1,7-naphthyridine-8-carbonitrile | Base (e.g., K₂CO₃, Cs₂CO₃), High Temperature (e.g., 85-140 °C), Solvent (e.g., DMF, Ethanol) |

| Alkoxide | Sodium Methoxide | 5-Methoxy-1,7-naphthyridine-8-carbonitrile | Methanol, Heat |

| Thiol | Sodium Methanethiol | 5-(Methylthio)-1,7-naphthyridine-8-carbonitrile | Base (e.g., NaH), Solvent (e.g., DMF) |

Influence of Reaction Conditions on Selectivity and Rate

The efficiency and outcome of nucleophilic aromatic substitution reactions on 5-Bromo-1,7-naphthyridine-8-carbonitrile are governed by several key reaction parameters:

Temperature: As with most SNAc reactions, higher temperatures are generally required to overcome the activation energy for the formation of the Meisenheimer intermediate or to facilitate the concerted displacement of the bromide ion. Reactions are often conducted at temperatures ranging from 80 °C to 140 °C.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free, thereby increasing its nucleophilicity and accelerating the reaction rate.

Base: In reactions involving amines or thiols, a base is often required to deprotonate the nucleophile, increasing its reactivity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can influence the reaction rate; for example, the more soluble and less coordinating Cs₂CO₃ often provides better results than K₂CO₃.

Nature of the Nucleophile: The rate of substitution is highly dependent on the nucleophilicity of the attacking species. "Soft" nucleophiles like thiolates are generally more reactive towards activated aryl halides than "harder" nucleophiles like alkoxides.

Electronic Effects: The strongly electron-withdrawing nature of the 8-carbonitrile group significantly activates the C-5 position towards nucleophilic attack by stabilizing the negative charge that develops in the aromatic ring during the transition state. This intrinsic electronic property makes the substrate highly reactive in SNAc processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for functionalizing 5-Bromo-1,7-naphthyridine-8-carbonitrile by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The bromo substituent at the C-5 position is an ideal handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds between sp²-hybridized carbon atoms. lmaleidykla.lt It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly applicable to heteroaryl bromides, including the 1,7-naphthyridine scaffold. nih.govacs.org

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. For 5-Bromo-1,7-naphthyridine-8-carbonitrile, this reaction provides a direct route to 5-aryl or 5-vinyl derivatives, which are valuable for developing novel materials and pharmacophores. researchgate.netmdpi.com

Key components of the Suzuki-Miyaura reaction include:

Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand.

Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) is essential for the transmetalation step.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is frequently used.

The table below outlines typical conditions for Suzuki-Miyaura coupling reactions involving bromoheterocycles.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 5-Phenyl-1,7-naphthyridine-8-carbonitrile |

| Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-(Thiophen-3-yl)-1,7-naphthyridine-8-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 5-(4-Methoxyphenyl)-1,7-naphthyridine-8-carbonitrile |

Stille Coupling and Related Tin-Mediated Transformations

The Stille coupling offers an alternative pathway for C-C bond formation by reacting an organotin (stannane) reagent with an organic halide, catalyzed by palladium. While often associated with toxicity concerns due to the tin reagents, the Stille reaction is known for its mild conditions and tolerance of a wide range of functional groups.

For 5-Bromo-1,7-naphthyridine-8-carbonitrile, a Stille coupling could be employed to introduce alkyl, vinyl, or aryl groups. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination. Although less common than the Suzuki reaction in modern synthesis, it remains a viable option, particularly when the required organoboron compound is unstable or difficult to access.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for creating aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov

This method provides a powerful alternative to classical SNAc for aminating the 5-position of the naphthyridine ring, often proceeding under milder conditions and with a broader substrate scope. wikipedia.org The reaction is particularly useful for coupling less nucleophilic amines or for substrates that are sensitive to the high temperatures required for SNAc.

The catalytic system for a Buchwald-Hartwig amination typically consists of:

Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

Phosphine Ligand: A bulky, electron-rich phosphine ligand is crucial. Examples include Xantphos, BINAP, or ligands from the Buchwald family (e.g., XPhos). The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. nih.gov

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) being frequently used.

This reaction would allow for the synthesis of a wide range of 5-(arylamino)- and 5-(alkylamino)-1,7-naphthyridine-8-carbonitrile derivatives.

Heck Reactions and Olefin Functionalization

The palladium-catalyzed Heck reaction stands as a powerful tool for the formation of carbon-carbon bonds, and the bromine atom at the 5-position of 5-bromo-1,7-naphthyridine-8-carbonitrile serves as a suitable handle for such transformations. rsc.orgnih.govresearchgate.net This reaction facilitates the coupling of the naphthyridine core with a variety of olefins, leading to the introduction of vinyl and substituted vinyl groups. The general transformation involves the reaction of the bromo-naphthyridine with an alkene in the presence of a palladium catalyst and a base. uwindsor.ca

The reaction is typically catalyzed by palladium complexes in the Pd(0) oxidation state, which can be generated in situ from Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) or arise from pre-catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govresearchgate.net The choice of ligands, bases, and solvents plays a crucial role in the efficiency and selectivity of the Heck reaction. Phosphine ligands, for instance, are often employed to stabilize the palladium catalyst and modulate its reactivity. beilstein-journals.org

A variety of olefins can be employed as coupling partners, including electron-deficient alkenes like acrylates, as well as styrenes and other vinyl compounds. nih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer of the resulting substituted alkene. rsc.org

Table 1: Representative Heck Reaction Conditions

| Parameter | Description |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) |

| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) |

| Olefin | Styrene, Methyl acrylate, Acrylonitrile |

The products of these Heck reactions, 5-vinyl-1,7-naphthyridine-8-carbonitriles, are valuable intermediates for further synthetic manipulations, including polymerizations and other addition reactions.

Mechanistic Investigations of Catalytic Cycles

The key steps in the catalytic cycle are:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 5-bromo-1,7-naphthyridine-8-carbonitrile to form a Pd(II) complex.

Olefin Coordination and Insertion: The olefinic substrate coordinates to the Pd(II) center, followed by migratory insertion of the olefin into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the alkyl group β to the palladium atom is eliminated, leading to the formation of the vinyl-substituted naphthyridine product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Functional Group Interconversions of the Carbonitrile Moiety

The carbonitrile group at the 8-position of the naphthyridine ring is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. organicchemistrytutor.comlibretexts.orgchemguide.co.uk The outcome of the reaction is often dependent on the reaction conditions.

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, typically leads to the formation of the carboxylic acid, 5-bromo-1,7-naphthyridine-8-carboxylic acid, and the corresponding ammonium (B1175870) salt. chemguide.co.uk The reaction proceeds through an amide intermediate which is further hydrolyzed under the acidic conditions. chemistrysteps.com

Basic Hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide, followed by acidification, also yields the carboxylic acid. chemguide.co.uk Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 5-bromo-1,7-naphthyridine-8-carboxamide. chemistrysteps.comcommonorganicchemistry.com The use of hydrogen peroxide in an alkaline medium is a known method for the mild conversion of nitriles to amides. commonorganicchemistry.com

Table 2: Conditions for Nitrile Hydrolysis

| Product | Reagents and Conditions |

| Carboxylic Acid | H₂SO₄ (aq), heat |

| NaOH (aq), heat; then H₃O⁺ | |

| Amide | H₂O₂, NaOH (aq), mild heat |

The nitrile group can be reduced to a primary amine, (5-bromo-1,7-naphthyridin-8-yl)methanamine, using various reducing agents. nih.govorganic-chemistry.org This transformation provides a route to introduce a flexible aminomethyl side chain at the 8-position.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). thieme-connect.de This approach is often considered a "green" and economical method for amine synthesis.

Chemical Reduction: Powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. thieme-connect.de Other reagents such as borane (B79455) complexes (e.g., BH₃·THF) can also be employed. nih.gov More recently, manganese-catalyzed reductions using amine boranes have been developed as a milder alternative. rsc.org

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Metalation Strategies and Subsequent Electrophilic Trapping

The electron-deficient nature of the 1,7-naphthyridine ring system, coupled with the directing effect of the nitrogen atoms, allows for regioselective metalation, which can be followed by trapping with various electrophiles. baranlab.orgwikipedia.org This strategy provides a powerful method for the introduction of a wide range of substituents onto the naphthyridine core.

Directed ortho-metalation (DoM) is a particularly relevant strategy. wikipedia.org The nitrogen atoms of the naphthyridine ring can act as directing metalation groups (DMGs), coordinating to a strong base like an organolithium reagent (e.g., n-butyllithium) and directing deprotonation at an adjacent carbon position. baranlab.orguwindsor.caresearchgate.net The resulting organolithium species can then react with a variety of electrophiles to introduce new functional groups.

Alternatively, halogen-metal exchange offers another route to a functionalized organometallic intermediate. mdpi.com Treatment of 5-bromo-1,7-naphthyridine-8-carbonitrile with an organolithium reagent at low temperatures can lead to the formation of a lithiated naphthyridine at the 5-position, which can then be quenched with an electrophile. researchgate.net

Table 3: Potential Electrophiles for Trapping Metalated Naphthyridines

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., CH₃CHO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| Silyl halides (e.g., (CH₃)₃SiCl) | Silyl |

The choice of the metalation strategy and the electrophile allows for the precise and controlled functionalization of the 1,7-naphthyridine scaffold. mdpi.com

Radical Reactions and Dearomatization Pathways

While ionic reactions are prevalent for this class of compounds, radical pathways also offer unique opportunities for functionalization. The carbon-bromine bond can be a precursor for radical generation under photoredox catalysis or other radical initiation conditions. researchgate.netrsc.org Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of aryl radicals from aryl halides. mdpi.commdpi.com These radicals can then participate in various C-C and C-heteroatom bond-forming reactions. For instance, a photoredox-catalyzed aryl-to-alkyl radical relay Heck-type reaction could potentially be applied to functionalize positions on the naphthyridine ring or its substituents. nih.gov

Dearomatization reactions represent a powerful strategy for converting flat, aromatic systems into three-dimensional structures, which are of significant interest in medicinal chemistry. rsc.org The electron-deficient nature of the 1,7-naphthyridine ring makes it susceptible to nucleophilic addition, which is a key step in many dearomatization processes. researchgate.net Activation of one of the pyridine (B92270) rings, for example by N-alkylation, would further enhance its electrophilicity and facilitate dearomatization. While specific dearomatization pathways for 5-bromo-1,7-naphthyridine-8-carbonitrile are not extensively documented, general methodologies for the dearomatization of N-heterocycles could potentially be applied. rsc.org These might include transition-metal-catalyzed processes or reactions involving strong nucleophiles.

Theoretical and Computational Chemistry Studies of 5 Bromo 1,7 Naphthyridine 8 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable, lowest-energy three-dimensional structure of a molecule. nih.gov This process, known as geometry optimization, calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like 5-Bromo-1,7-naphthyridine-8-carbonitrile, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a reliable prediction of its geometry. nih.gov The optimization process finds the coordinates on the potential energy surface where the forces on each atom are minimized, representing the equilibrium structure of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for 5-Bromo-1,7-naphthyridine-8-carbonitrile (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C5-Br | 1.89 |

| C8-C(Nitrile) | 1.45 | |

| C(Nitrile)≡N | 1.16 | |

| N1-C2 | 1.33 | |

| N7-C6 | 1.34 | |

| C4-C5 | 1.41 | |

| Bond Angle (˚) | C4-C5-Br | 119.5 |

| C(Nitrile)-C8-N7 | 118.0 | |

| C(Nitrile)-C8-C(Ring) | 121.0 | |

| C2-N1-C(Ring) | 117.5 | |

| C6-N7-C8 | 118.2 |

Electronic Structure Analysis

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For 5-Bromo-1,7-naphthyridine-8-carbonitrile, analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface is color-coded to indicate different electrostatic potential values: red regions signify negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions indicate positive potential (low electron density), which are prone to nucleophilic attack. nih.govnih.gov In the case of 5-Bromo-1,7-naphthyridine-8-carbonitrile, negative potentials would be expected around the electronegative nitrogen atoms of the naphthyridine ring and the nitrile group. Positive potentials would likely be found near the hydrogen atoms.

Table 3: Illustrative NBO Second-Order Perturbation Analysis (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 18.5 |

| LP(1) N7 | π(C6-C5) | 20.1 |

| π(C5-C6) | π(C4-C10) | 15.3 |

| LP(2) Br | σ(C5-C4) | 5.2 |

LP denotes a lone pair orbital.

Prediction of Reactivity and Selectivity in Chemical Transformations

The combined insights from FMO analysis and MEP mapping allow for robust predictions of chemical reactivity. The regions where the HOMO is localized are the most probable sites for electrophilic attack, as this is where the molecule's most available electrons reside. Conversely, the areas where the LUMO is localized are the most likely targets for nucleophilic attack. The MEP map complements this by visually identifying the electron-rich (negative) and electron-poor (positive) regions. mdpi.com For 5-Bromo-1,7-naphthyridine-8-carbonitrile, the electronegative nitrogen atoms and the nitrile group, identified as red areas in an MEP map, would be predicted as primary sites for interaction with electrophiles.

Conformational Analysis and Energetic Profiles

Conformational analysis is performed to identify all possible stable spatial arrangements (conformers) of a molecule and to determine the energy barriers that separate them. For a rigid, planar heterocyclic system like 5-Bromo-1,7-naphthyridine-8-carbonitrile, the conformational landscape is expected to be relatively simple. The molecule is likely to possess a single, dominant low-energy conformation that is planar or nearly planar. A computational study would confirm this by performing a systematic scan of potential energy surfaces, for instance, by rotating any flexible bonds, to ensure no other significant low-energy conformers exist and to calculate the energy profile of any possible torsions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited-state properties of molecules. It is frequently employed to predict absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. This method provides valuable insights into the nature of electronic transitions, such as identifying them as π→π* or n→π* transitions, and understanding charge-transfer characteristics.

However, no published research articles or datasets were found that apply the TD-DFT method to analyze the excited-state properties of 5-Bromo-1,7-naphthyridine-8-carbonitrile. Therefore, specific data on its electronic transitions, absorption maxima (λmax), oscillator strengths, and the nature of its excited states are not available.

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed understanding of the dynamic behavior of compounds, including their conformational changes and intermolecular interactions with other molecules, such as solvents or biological macromolecules. Key insights from MD simulations include the analysis of hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the behavior of the molecule in different environments.

A comprehensive search for studies involving Molecular Dynamics simulations specifically for 5-Bromo-1,7-naphthyridine-8-carbonitrile yielded no results. Consequently, there is no available data regarding its dynamic behavior, interaction with solvents, or specific intermolecular bonding patterns as determined by this computational technique.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). For 5-Bromo-1,7-naphthyridine-8-carbonitrile, with a molecular formula of C₉H₄BrN₃, HRMS provides an experimental mass that can be compared to the calculated theoretical mass.

The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This isotopic pattern results in a characteristic M and M+2 peak in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units. This distinctive signature is a strong indicator of the presence of a single bromine atom in the molecule.

An HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield a high-resolution mass spectrum. The experimentally determined monoisotopic mass of the molecular ion ([M+H]⁺) would be compared against the calculated value to confirm the elemental formula.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 5-Bromo-1,7-naphthyridine-8-carbonitrile (C₉H₄BrN₃)

| Ion Formula | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₉H₄⁷⁹BrN₃+H]⁺ | 233.9665 | 100.0 |

This table represents theoretical data, as experimental HRMS data for this specific compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of NMR experiments is employed to determine the carbon-hydrogen framework and the connectivity of atoms within 5-Bromo-1,7-naphthyridine-8-carbonitrile.

Standard ¹H NMR spectroscopy provides information about the number of different proton environments and their neighboring protons through chemical shifts, integration, and coupling patterns. For 5-Bromo-1,7-naphthyridine-8-carbonitrile, the aromatic region of the ¹H NMR spectrum would be of particular interest, revealing the electronic environment of the four protons on the naphthyridine core.

¹³C NMR spectroscopy identifies the number of unique carbon environments. To distinguish between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, advanced 1D NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) are utilized. aiinmr.comyoutube.com

DEPT-135: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

DEPT-90: Only CH signals are observed in a DEPT-90 spectrum.

APT: In an APT experiment, quaternary carbons and CH₂ groups produce signals with one phase, while CH and CH₃ groups produce signals with the opposite phase. ceitec.cz

For 5-Bromo-1,7-naphthyridine-8-carbonitrile, these experiments would confirm the presence of four CH groups and five quaternary carbons (including the carbon of the nitrile group).

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For 5-Bromo-1,7-naphthyridine-8-carbonitrile, COSY would show correlations between adjacent protons on the naphthyridine rings, helping to piece together the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com This allows for the unambiguous assignment of carbon signals for the four CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. emerypharma.com This is a powerful experiment for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons, which are not observed in HSQC. For instance, correlations from the aromatic protons to the nitrile carbon would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents, although for a planar aromatic system like 5-Bromo-1,7-naphthyridine-8-carbonitrile, its application might be more focused on confirming assignments through expected through-space proximities.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Information Gained | Application to 5-Bromo-1,7-naphthyridine-8-carbonitrile |

|---|---|---|

| COSY | ¹H-¹H through-bond (2-3 bonds) connectivity | Establishes the arrangement of protons on the aromatic rings. |

| HSQC | ¹H-¹³C one-bond connectivity | Assigns the ¹³C signals for each protonated carbon. |

| HMBC | ¹H-¹³C long-range (2-3 bonds) connectivity | Connects the molecular fragments and assigns quaternary carbons, including the nitrile and brominated carbons. |

Single-Crystal X-ray Diffraction Methodology for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unparalleled level of detail about the molecule's three-dimensional structure in the solid state. growingscience.com This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For 5-Bromo-1,7-naphthyridine-8-carbonitrile, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles. researchgate.net

Information about the planarity of the naphthyridine ring system.

Details of intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing.

The successful growth of a suitable single crystal is a prerequisite for this powerful analytical method.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. For 5-Bromo-1,7-naphthyridine-8-carbonitrile, the IR spectrum would be expected to show characteristic absorption bands for:

C≡N (nitrile) stretching, typically a sharp, medium-intensity band around 2220-2260 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic naphthyridine ring system, in the region of 1400-1600 cm⁻¹.

C-H stretching of the aromatic protons, typically above 3000 cm⁻¹.

C-Br stretching, which usually appears in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The nitrile stretch is often strong in both IR and Raman spectra.

Table 3: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2220 - 2260 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

These are generalized expected ranges and can vary based on the specific molecular environment.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the target compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. A solution of 5-Bromo-1,7-naphthyridine-8-carbonitrile would be injected into a column packed with a stationary phase (e.g., C18 silica (B1680970) gel for reverse-phase HPLC). A mobile phase (a mixture of solvents) is then pumped through the column. The compound and any impurities will separate based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector, is used to monitor the eluent. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. The compound is vaporized and passed through a column with a carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column.

Column Chromatography: For the purification of the compound on a preparative scale, column chromatography is commonly employed. A solution of the crude product is loaded onto a column of silica gel or alumina, and a solvent or solvent mixture (eluent) is passed through the column to separate the desired compound from byproducts and starting materials.

The choice of chromatographic method and conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength for HPLC) would be optimized to achieve the best separation and quantification of 5-Bromo-1,7-naphthyridine-8-carbonitrile.

5 Bromo 1,7 Naphthyridine 8 Carbonitrile As a Chemical Building Block and Precursor in Complex Molecule Synthesis

Role as a Precursor for Extended Fused Heterocyclic Systems

No specific studies were identified that utilize 5-Bromo-1,7-naphthyridine-8-carbonitrile for the synthesis of extended fused heterocyclic systems. In principle, the bromine and nitrile functionalities could be starting points for annulation reactions to build additional rings onto the 1,7-naphthyridine (B1217170) scaffold.

Utilization in the Construction of Polycyclic Aromatic Nitrogen Heterocycles

There is no available literature detailing the use of 5-Bromo-1,7-naphthyridine-8-carbonitrile in the construction of polycyclic aromatic nitrogen heterocycles. Such transformations would likely involve intramolecular cyclization strategies or intermolecular reactions that build upon the existing naphthyridine core.

Development of Catalytic Ligands and Coordination Chemistry

The coordination chemistry of naphthyridine-based ligands is an active area of research. However, no specific reports on the use of 5-Bromo-1,7-naphthyridine-8-carbonitrile in the development of catalytic ligands were found. The nitrogen atoms in the 1,7-naphthyridine ring system could potentially coordinate to metal centers, but the electronic effects of the bromo and cyano substituents on the ligating ability have not been explored in the available literature.

Strategies for Asymmetric Synthesis Employing the Naphthyridine Core

While asymmetric synthesis is a critical area of chemical research, there are no published strategies that specifically employ 5-Bromo-1,7-naphthyridine-8-carbonitrile. The development of asymmetric methods would likely involve the use of chiral catalysts to control the stereochemistry of reactions at or near the naphthyridine core.

Emerging Trends and Future Directions in Academic Research on Naphthyridine Carbonitrile Compounds

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex heterocyclic molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. For naphthyridine derivatives, this trend has manifested in a shift away from harsh, multi-step procedures toward more elegant and sustainable one-pot methodologies.

A prominent green strategy is the use of multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single step to form a complex product. rsc.orgrsc.org Research on related naphthyridine isomers has demonstrated the power of MCRs in rapidly constructing the core scaffold from simple precursors. rsc.org For instance, catalyst-free, three-component domino reactions have been successfully employed for the regioselective synthesis of functionalized repec.orgresearchgate.netnaphthyridines in environmentally benign solvents like ethanol, showcasing the potential for high yields and short reaction times without the need for metal catalysts. rsc.org

Further innovations include the development of syntheses in aqueous media, often facilitated by reusable nanocatalysts. One such approach utilizes a magnetically separable SiO2/Fe3O4 nanoparticle catalyst for a four-component reaction at room temperature in water, highlighting a pathway that combines mild conditions with ease of catalyst recovery and reuse. bohrium.com Additionally, solvent-free reaction conditions, sometimes employing ionic liquids like [Et3NH][HSO4], have been developed for the one-pot synthesis of repec.orgrsc.org-naphthyridines, eliminating the use of toxic organic solvents and simplifying workup procedures. tandfonline.com Microwave-assisted organic synthesis represents another key green chemistry tool, providing rapid, efficient, and clean reaction pathways for constructing the 1,7-naphthyridine (B1217170) ring system. sphinxsai.com

Table 1: Comparison of Green Synthesis Approaches for Naphthyridine Scaffolds

| Methodology | Key Features | Advantages | Relevant Isomer Example | Citations |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Three or more reactants in a single step. | High atom economy, procedural simplicity, structural diversity. | 1,8-Naphthyridine | rsc.orgrsc.org |

| Aqueous Media Synthesis | Water as solvent, often with nanocatalysts. | Environmentally benign, mild conditions, catalyst reusability. | 1,8-Naphthyridine | bohrium.com |

| Solvent-Free Synthesis | Ionic liquid catalyst, no bulk solvent. | Avoids toxic organic solvents, simple workup, no toxic byproducts. | 1,6-Naphthyridine | tandfonline.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction times, high efficiency, mild and eco-friendly. | 1,7-Naphthyridine | sphinxsai.com |

Development of Novel Catalytic Systems for Selective Functionalization

The functionalization of the 5-Bromo-1,7-naphthyridine-8-carbonitrile scaffold is critical for tuning its properties. Modern research focuses on developing novel catalytic systems that can achieve high selectivity, particularly through the activation of otherwise inert C–H bonds.

Transition-metal catalysis remains a cornerstone of this effort. Ruthenium-based catalysts, such as [RuCl2(p-cymene)]2, have emerged as powerful tools for a variety of C–H functionalization reactions, including arylation, alkenylation, and cyanation. mdpi.com These catalysts can operate with high regioselectivity and tolerate a wide range of functional groups, which is crucial when working with a multifunctional substrate like 5-Bromo-1,7-naphthyridine-8-carbonitrile. mdpi.com

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Sonogashira) are well-established for modifying the bromo-substituted position (C-5). nih.govd-nb.info However, emerging research is exploring more advanced applications, such as direct ring metalation to functionalize other positions selectively. For example, studies on the related 4-bromobenzo[c] tandfonline.comnih.govnaphthyridine have shown that directed metalation at the adjacent C-5 position can be achieved using TMPMgCl∙LiCl, allowing for the introduction of various electrophiles. d-nb.info This strategy provides a blueprint for selectively functionalizing the C-6 position of 5-Bromo-1,7-naphthyridine-8-carbonitrile.

Beyond traditional cross-coupling, photoredox catalysis under Minisci conditions offers a powerful method for direct C-H functionalization. This approach has been used to install alkyl groups on 1,5-naphthyridines and demonstrates high functional group tolerance, making it applicable for late-stage modifications. nih.gov Another frontier is the use of metalloporphyrins as catalysts for C–H insertion reactions, which can facilitate novel hydroxylation, amination, and alkylation pathways. rsc.org

Table 2: Novel Catalytic Systems for Naphthyridine Functionalization

| Catalytic System | Transformation Type | Target Position(s) | Key Advantages | Citations |

|---|---|---|---|---|

| Ruthenium(II) Complexes | C–H Arylation/Alkenylation | Ring C–H bonds | High regioselectivity, broad functional group tolerance. | mdpi.com |

| Palladium with TMPMgCl∙LiCl | Directed Ring Metalation | C–H adjacent to existing groups | Access to otherwise unreactive positions for functionalization. | d-nb.info |

| Photoredox/Minisci Catalysis | C–H Alkylation/Amination | Electron-deficient ring C–H bonds | Mild conditions, high functional group tolerance, late-stage modification. | nih.gov |

| Metalloporphyrins | C–H Hydroxylation/Amination | sp³ C–H bonds | Unusual selectivities, high turnover numbers, direct C-O/C-N bond formation. | rsc.org |

Integration of Machine Learning and AI in Reaction Prediction and Design

Table 3: Application of AI and Machine Learning in Chemical Synthesis

| AI Application | Function | Potential Impact on Naphthyridine Synthesis | Example Platforms | Citations |

|---|---|---|---|---|

| Retrosynthesis Planning | Generates and evaluates multi-step synthetic routes. | Rapidly identify efficient and cost-effective pathways to the target scaffold. | ASKCOS, SYNTHIA®, Reaxys Predictive Retrosynthesis | biopharmatrend.com |

| Reaction Prediction | Forecasts reaction yields, side products, and optimal conditions. | De-risk experimental work and accelerate optimization of functionalization steps. | Molecular Transformer | rsc.orgbiopharmatrend.com |

| Synthetic Accessibility Scoring | Evaluates how difficult a novel molecule will be to synthesize. | Prioritize the design of new derivatives that are synthetically feasible. | Chemical.AI | biopharmatrend.com |

Exploration of New Chemical Transformations and Unprecedented Reactivity Patterns

While the bromo and cyano groups of 5-Bromo-1,7-naphthyridine-8-carbonitrile offer predictable handles for functionalization via standard cross-coupling and nucleophilic substitution reactions, a key research trend is the discovery of novel reactivity patterns that lead to more complex molecular architectures in a single step.

Recent research has uncovered unprecedented one-pot syntheses of polycyclic systems built upon naphthyridine frameworks. For example, an efficient, one-step reaction has been developed to create polyfunctionally substituted benzo[c] tandfonline.comnih.govnaphthyridines. nih.gov These intermediates were then shown to undergo facile transformation into novel tetracyclic ring systems, such as benzo[c]pyrimido[4,5,6-ij] tandfonline.comnih.govnaphthyridines, upon reaction with reagents like sodium azide. nih.gov This type of research demonstrates how a strategically substituted naphthyridine can serve as a linchpin for building highly complex, fused heterocyclic systems with novel properties.

Domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, represent another avenue for exploring new reactivity. The development of domino protocols for synthesizing chromeno[4,3-b] repec.orgbohrium.comnaphthyridine derivatives highlights the efficiency of this approach, allowing for the selective generation of multiple stereocenters in a single, reliable operation. nih.gov Applying such complex cascade strategies to 5-Bromo-1,7-naphthyridine-8-carbonitrile could unlock rapid access to novel, three-dimensional chemical space. The goal is to move beyond simple, one-bond-forming events at the C-5 (bromo) or C-8 (cyano) positions and instead use these groups to initiate or direct more intricate, structure-building transformations.

Table 4: Standard vs. Emerging Transformations on Naphthyridine Scaffolds

| Transformation Type | Description | Example | Complexity | Citations |

|---|---|---|---|---|

| Standard Reactivity | ||||

| Suzuki Cross-Coupling | Pd-catalyzed reaction of the bromo-substituent with a boronic acid. | C-Br to C-Aryl bond formation. | Low (Single bond formation) | nih.gov |

| Nucleophilic Substitution | Displacement of a good leaving group (e.g., halide) with a nucleophile. | C-Cl to C-OR/C-NR2 bond formation. | Low (Single bond formation) | nih.gov |

| Emerging Reactivity | ||||

| One-Pot Polycyclization | A single reaction to form a complex, fused polycyclic system. | Synthesis of benzo[c]pyrimido[4,5,6-ij] tandfonline.comnih.govnaphthyridines. | High (Multiple ring formations) | nih.gov |

| Domino Reaction | A cascade of intramolecular reactions initiated by a single event. | Intramolecular [4+2] cycloaddition to form fused naphthyridines. | High (Multiple bond and stereocenter formations) | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.